3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Description
3,4-Dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a bicyclic heterocyclic compound featuring a thiophene ring fused to a seven-membered thiazepine ring with a ketone group at position 3. Derivatives of this scaffold are explored for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3,4-dihydro-2H-thieno[3,2-f][1,4]thiazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS2/c9-6-5-1-3-10-7(5)11-4-2-8-6/h1,3H,2,4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUUGJVJFSJHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=CS2)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one typically involves the reaction of thiomaleic anhydride with triphenylphosphine to form dihydro-3-(triphenylphosphoranylidene)-2,5-thiophendione. This intermediate undergoes further reactions with various aldehydes to yield alkylidene thiomaleic anhydrides. Subsequent treatment with tert-butoxycarbonylaminosubstituted thiols or alkyl halides under radical conditions leads to the formation of substituted 1,4-thiazepin-5-ones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the thiazepine ring.
Scientific Research Applications
3,4-Dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Core Structural Variations
*Calculated based on analogous structures.
Key Observations :
Comparative Insights :
- Microwave-assisted synthesis (pyrido-thiazepinones) achieves higher efficiency than traditional methods for thieno-thiazepinones .
- Thienodiazepinediones exhibit moderate yields, suggesting room for optimization in ring-closing strategies .
Highlights :
- EDOT derivatives highlight the versatility of thiophene-containing heterocycles in materials science, though thiazepinones remain underexplored in this domain .
Physicochemical Properties
- pKa: Diazepinone analogs (e.g., 2,3,6,7-tetrahydro-1,4-diazepin-5-one) exhibit pKa ~16.21, indicating weak basicity due to the thiazepine nitrogen . Thieno derivatives may show similar behavior.
- Solubility: Benzo-thiazepinones (logP ~2.5) are likely less polar than thieno analogs (estimated logP ~2.8) due to the thiophene’s hydrophobic character.
Biological Activity
Chemical Identity and Structure
3,4-Dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a heterocyclic compound characterized by a fused thieno-thiazepine structure. Its molecular formula is with a molecular weight of 289.42 g/mol. The compound has gained attention for its potential biological activities, particularly in medicinal chemistry.
Pharmacological Properties
-
Antimicrobial Activity
Research indicates that thiazepine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein function. -
Anticancer Activity
Some derivatives of thieno[3,2-f][1,4]thiazepin-5(2H)-one have demonstrated cytotoxic effects against cancer cell lines. For example, a study highlighted the compound's ability to induce apoptosis in human cancer cells through the activation of caspase pathways. The efficacy of these compounds can vary significantly based on their structural modifications. -
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting tyrosinase activity, which is crucial in melanin production. This property may be beneficial in treating hyperpigmentation disorders.
Tyrosinase Inhibition Studies
In a recent study assessing the inhibitory effects on mushroom tyrosinase, analogs of thieno[3,2-f][1,4]thiazepin-5(2H)-one were tested for their IC50 values:
| Compound | IC50 (μM) | Mechanism of Inhibition |
|---|---|---|
| Kojic Acid | 24.09 | Competitive |
| Analog 3 | 1.12 | Competitive |
| Analog 1 | 17.62 | Mixed |
Analog 3 exhibited a remarkable inhibition potency compared to kojic acid, suggesting that structural modifications can greatly enhance biological activity .
Cytotoxicity Testing
The cytotoxic effects of various analogs were evaluated on B16F10 murine melanoma cells:
| Compound | Concentration (μM) | Viability (%) at 48h |
|---|---|---|
| Analog 1 | 20 | >90 |
| Analog 2 | 20 | <50 |
| Analog 3 | 20 | >85 |
Analog 2 displayed significant cytotoxicity at lower concentrations and was excluded from further studies due to its adverse effects .
Molecular Docking Studies
Molecular docking simulations have been employed to understand the binding interactions between thieno[3,2-f][1,4]thiazepin-5(2H)-one analogs and target proteins such as tyrosinase. These studies suggest that certain modifications enhance binding affinity and specificity towards the active site of the enzyme .
Q & A
What are the established synthetic routes for 3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one, and what are their critical optimization parameters?
Basic Research Question
The synthesis of thieno-thiazepinone derivatives typically involves cyclization reactions of thiophene precursors with sulfur and nitrogen-containing reagents. For example, a common approach is the condensation of thiophene derivatives with thioureas or thioamides under acidic conditions . Key optimization parameters include:
- Reaction temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may increase side reactions.
- Catalyst selection : Lewis acids (e.g., SnCl₄) enhance ring-closure kinetics, as demonstrated in the synthesis of analogous thieno-thiepinones .
- Solvent system : Polar aprotic solvents (e.g., THF) favor solubility of intermediates, while protic solvents (e.g., acetic acid) aid in proton transfer during cyclization .
How can researchers resolve contradictions in reported spectroscopic data for thieno-thiazepinone derivatives?
Advanced Research Question
Discrepancies in NMR or IR spectra often arise from differences in tautomeric forms, solvent effects, or impurities. To address this:
- Tautomer analysis : Use variable-temperature NMR to identify equilibrium states of keto-enol tautomers, which are common in heterocyclic systems .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks to rule out impurity contributions .
- Comparative benchmarking : Cross-reference with structurally validated analogs (e.g., benzo-thiazepinones, CAS 14944-00-4) to identify expected shifts in characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹ in IR) .
What advanced characterization techniques are recommended for confirming the structural integrity of thieno-thiazepinone derivatives?
Basic Research Question
A multi-technique approach is essential:
How can computational methods aid in predicting the reactivity of this compound in novel reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations provide insights into:
- Reaction pathways : Simulate transition states for cyclization or electrophilic substitution reactions. For example, DFT studies on ferroceno-thiazolones validated regioselectivity in similar heterocycles .
- Electronic properties : Predict HOMO/LUMO energies to assess susceptibility to oxidation or nucleophilic attack, critical for designing electroactive polymers .
- Solvent effects : Use COSMO-RS models to optimize solvent selection for solubility and reaction yield .
What strategies mitigate low yields in the synthesis of thieno-thiazepinone derivatives?
Advanced Research Question
Low yields often stem from competing side reactions (e.g., polymerization or incomplete cyclization):
- Stepwise purification : Isolate intermediates (e.g., thioacetic acid esters) via column chromatography before cyclization .
- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity, as shown in EDOT copolymer syntheses .
- Additive screening : Introduce stabilizing agents (e.g., molecular sieves) to absorb byproducts like H₂O or HCl .
Are there documented applications of thieno-thiazepinones in materials science, and what methodological challenges exist?
Basic Research Question
Thieno-thiazepinones are explored in:
- Conductive polymers : EDOT derivatives (e.g., PEDOT-co-PDLLA) demonstrate electroactivity and biodegradability, though achieving conductivity >10 S/cm requires precise doping .
- Biosensors : Functionalization with carboxylic acid groups (e.g., EDOT-COOH) enhances biocompatibility but demands rigorous purity standards (<0.1% residual monomers) .
Challenges include balancing electrochemical performance with hydrolytic stability in aqueous environments .
How do structural modifications to the thieno-thiazepinone core influence biological activity?
Advanced Research Question
While direct pharmacological data for this compound is limited, structural analogs suggest:
- Substituent effects : Electron-withdrawing groups (e.g., nitro) at position 5 increase antimicrobial activity in triazole-thiazepinones .
- Ring fusion : Benzodiazepine analogs (e.g., diclazepam) show CNS activity, but thieno substitution alters metabolic stability .
Methodologically, in vitro assays (e.g., MIC testing) paired with molecular docking can prioritize derivatives for further study .
Notes
- Key References : Prioritize peer-reviewed synthesis protocols (e.g., ), computational validations ( ), and material applications ( ).
- Data Gaps : Limited direct studies on this compound necessitate extrapolation from structurally related compounds.
- Safety : Handle sulfur and nitrogen-containing intermediates in fume hoods due to potential toxicity (see for EDOT safety protocols).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
